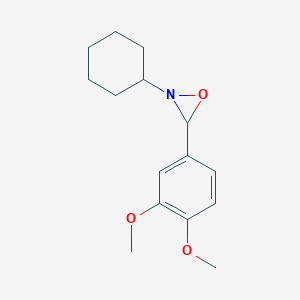
Piperidine, 1-(3-(triethylsilyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(triethylsilyl)propyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(triethylsilyl)propyl)- typically involves the reaction of piperidine with a triethylsilyl reagent under controlled conditions. One common method is the hydrosilylation of an allyl piperidine derivative using a platinum catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale synthesis with minimal by-products .
化学反応の分析
Types of Reactions: Piperidine, 1-(3-(triethylsilyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction typically produces more saturated compounds .
科学的研究の応用
Chemistry: In chemistry, Piperidine, 1-(3-(triethylsilyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of silyl groups on biological activity. It serves as a model compound for investigating the interactions between silyl groups and biological molecules .
Medicine: In medicine, derivatives of Piperidine, 1-(3-(triethylsilyl)propyl)- are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of Piperidine, 1-(3-(triethylsilyl)propyl)- involves its interaction with molecular targets through the triethylsilyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Piperidine: The parent compound, lacking the triethylsilyl group.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in the ring structure.
Uniqueness: Piperidine, 1-(3-(triethylsilyl)propyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
20723-21-1 |
|---|---|
分子式 |
C14H31NSi |
分子量 |
241.49 g/mol |
IUPAC名 |
triethyl(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3 |
InChIキー |
HIOWBGABQGNJJL-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCCN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


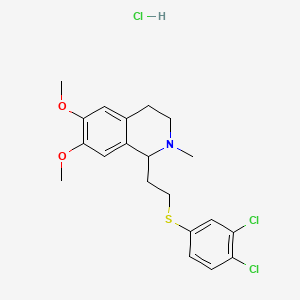
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
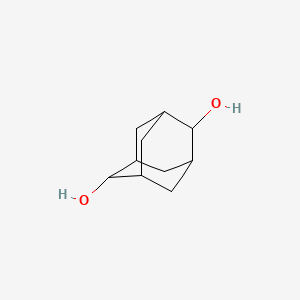
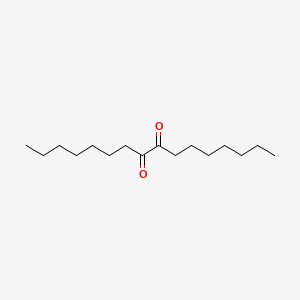
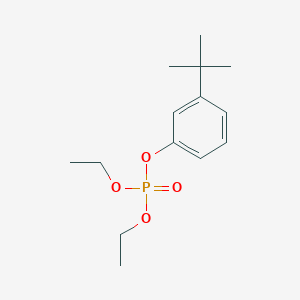
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
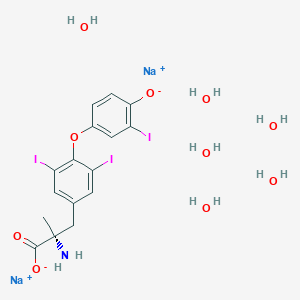
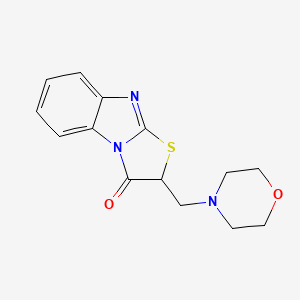


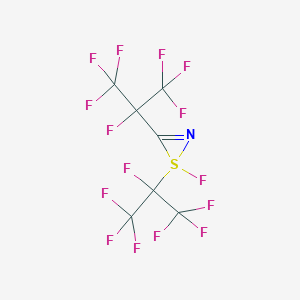
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
